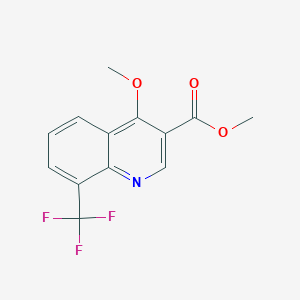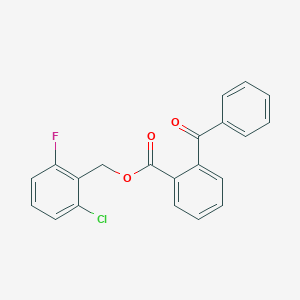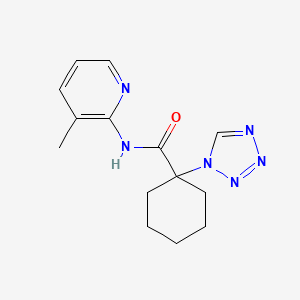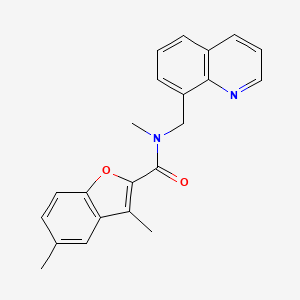
methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinolinecarboxylates, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. Additionally, the compound may interact with DNA and inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, the compound exhibits a wide range of pharmacological activities, making it a versatile tool for drug discovery and development. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for extended periods. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate. One potential direction is the further investigation of its anti-inflammatory activity, which may have applications in the treatment of various inflammatory diseases. Additionally, the compound may be further studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Another potential direction is the investigation of the compound's activity against specific targets, such as kinases and phosphodiesterases, which may have applications in the treatment of various diseases, including cancer. Finally, the compound may be further modified to improve its stability and reduce off-target effects, making it a more effective tool for drug discovery and development.
Conclusion
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is a versatile compound that has potential applications in drug discovery and development. It exhibits a wide range of pharmacological activities and has been studied extensively for its anti-inflammatory, antitumor, and antimicrobial properties. While the compound has some limitations for lab experiments, it has several advantages, including its ease of synthesis and versatility. There are several future directions for the study of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate, including further investigation of its anti-inflammatory and antimicrobial activities and its activity against specific targets.
合成法
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using various methods, including the Pfitzinger reaction and the Gewald reaction. The Pfitzinger reaction involves the reaction of an arylamine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The Gewald reaction involves the reaction of a thiocarbonyl compound with an α,β-unsaturated ketone in the presence of a base. Both methods yield methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate as the final product.
科学的研究の応用
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has been screened for its activity against various targets, including kinases, phosphodiesterases, and histone deacetylases.
特性
IUPAC Name |
methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-19-11-7-4-3-5-9(13(14,15)16)10(7)17-6-8(11)12(18)20-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKTMRPZIWGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038900.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6038903.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide](/img/structure/B6038906.png)
![2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6038909.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B6038917.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6038923.png)
![3-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6038941.png)


![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6038971.png)
![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6038978.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6038979.png)